n-((4-Bromothiophen-2-yl)methyl)-3-methylpentan-2-amine
Description
Properties
Molecular Formula |
C11H18BrNS |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-3-methylpentan-2-amine |
InChI |
InChI=1S/C11H18BrNS/c1-4-8(2)9(3)13-6-11-5-10(12)7-14-11/h5,7-9,13H,4,6H2,1-3H3 |
InChI Key |
MKRKIWWHQDVIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CC(=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The key precursor is 4-bromothiophene-2-carboxylate or related derivatives, which serve as the foundation for introducing the thiophene ring functionalization. These intermediates are typically synthesized via electrophilic bromination of thiophene derivatives or through substitution reactions involving thiophene derivatives with brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Bromination of Thiophene Derivatives
Research indicates that electrophilic bromination of thiophene derivatives is performed using NBS in the presence of a radical initiator or under UV light, often at low temperatures (-10°C to 0°C) to control regioselectivity. For example:
Thiophene derivative + NBS → Brominated thiophene (preferably at the 2-position)
The yield of this step varies but generally exceeds 80% under optimized conditions.
Suzuki-Miyaura Cross-Coupling
The core strategy involves Suzuki coupling of the brominated thiophene with boronic acids or esters to extend the aromatic system or introduce functional groups, as demonstrated in recent literature. The general procedure involves:
- Catalyst: Palladium(0) complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: Potassium carbonate or potassium phosphate
- Solvent: 1,4-Dioxane or ethanol/water mixture
- Conditions: Reflux at 70–90°C for 18–66 hours depending on the substrate
This reaction forms the 4-bromothiophene-2-methyl derivatives, which are crucial intermediates for further functionalization.
Purification
Post-reaction, the mixture is filtered, and products are purified via column chromatography, typically using petroleum ether/ethyl acetate mixtures, achieving yields ranging from 47% to 66% depending on the substituents and reaction conditions.
Formation of the Methyl-Substituted Thiophene Derivative
The methylation at the 2-position of the thiophene ring is often achieved via:
- Directed lithiation followed by methylation
- Alkylation using methyl halides under basic conditions
- Cross-coupling with methyl-substituted boronic acids or esters
The methylated thiophene derivatives serve as the core for subsequent functionalization with the amino group.
Introduction of the Amino Group at the Pentan-2-amine Chain
Synthesis of the Amine Fragment
The amino fragment, 3-methylpentan-2-amine , can be synthesized via:
- Reductive amination of ketones or aldehydes with methyl groups
- N-alkylation of primary amines with suitable alkyl halides
Coupling of the Aromatic and Amino Fragments
The aromatic bromothiophene derivative is coupled with the amino chain through nucleophilic substitution or reductive amination, often under mild conditions:
- Amidation or amination reactions using activating agents like carbodiimides or via nucleophilic substitution at the bromine site
- Reductive amination involving aldehyde or ketone precursors of the amino chain
Final Functionalization
The last step involves attaching the methylpentan-2-amine chain to the aromatic core, typically via nucleophilic substitution at the bromine position or through a cross-coupling approach, such as Buchwald-Hartwig amination, employing palladium catalysts and amine sources.
Summary of the Overall Preparation Methodology
| Step | Reaction Type | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Electrophilic bromination | NBS, radical initiator, low temp | >80% | Regioselective at 2-position of thiophene |
| 2 | Suzuki-Miyaura coupling | Pd catalyst, boronic acid, base, reflux | 47-66% | Extends aromatic system, functionalization |
| 3 | Methylation of thiophene | Methyl halide, base | Variable | Achieves methyl substitution at 2-position |
| 4 | Amination of aromatic core | Nucleophilic substitution or reductive amination | Variable | Attaches the amino chain to the aromatic ring |
| 5 | Final coupling | Buchwald-Hartwig or similar | Variable | Forms the target compound |
Chemical Reactions Analysis
Types of Reactions: n-((4-Bromothiophen-2-yl)methyl)-3-methylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
n-((4-Bromothiophen-2-yl)methyl)-3-methylpentan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of n-((4-Bromothiophen-2-yl)methyl)-3-methylpentan-2-amine involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Anticancer Activity:
- The position of bromine (4- vs. 5-thiophene) influenced activity, with 5-Br analogs (L3) exhibiting higher IC₅₀ values than 4-Br (L2) .
- DNA binding studies suggested intercalation mechanisms , correlating with structural features like bromine substitution and metal coordination .
Physicochemical Properties:
- Melting Points : Bromothiophene derivatives (e.g., 4b in ) exhibit higher melting points (~199–200°C) due to enhanced molecular symmetry and halogen-mediated crystal packing .
Molecular and Spectroscopic Comparisons
- Spectroscopy : Thiophene-based compounds are characterized by ¹H-NMR shifts at δ 6.8–7.5 ppm for aromatic protons and δ 2.5–3.5 ppm for methylene/methyl groups adjacent to amines (observed in and ) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for similar amines (e.g., ) confirm molecular formulas but are unavailable for the target compound .
Biological Activity
n-((4-Bromothiophen-2-yl)methyl)-3-methylpentan-2-amine, with the CAS number 1250080-04-6, is a compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological evaluations, and implications for therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈BrNS |
| Molecular Weight | 276.24 g/mol |
| CAS Number | 1250080-04-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods involving nucleophilic substitutions or coupling reactions with brominated thiophenes.
Anticancer Potential
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene and amine functionalities have been evaluated for their effects on various cancer cell lines. A study indicated that compounds with a similar structural motif displayed promising antiproliferative activity against breast and colon cancer cells, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating various coumarin derivatives, compounds structurally related to this compound were found to induce apoptosis in cancer cells through cell cycle arrest mechanisms . This suggests that further exploration of this compound could yield valuable insights into its anticancer efficacy.
- Neuroprotective Studies : Compounds featuring a thiophene moiety have been linked to neuroprotective effects in vitro. A study indicated that such compounds could mitigate oxidative stress-induced neuronal damage, which is a common pathway in neurodegenerative diseases .
Q & A
Q. What in vitro models are suitable for resolving contradictory toxicity data?
- Methodology : Compare hepatotoxicity in primary human hepatocytes vs. HepG2 cells. Use high-content screening (HCS) with multi-parameter endpoints (mitochondrial membrane potential, ROS production). Validate findings with in vivo zebrafish assays .
Data Contradiction & Cross-Disciplinary Applications
Q. How can researchers reconcile conflicting reports on metabolic stability in hepatic microsomes?
- Methodology : Standardize incubation conditions (e.g., NADPH concentration, microsome source species). Use UPLC-QTOF to identify phase I/II metabolites. Compare interspecies differences (human vs. rat CYP450 isoforms) .
Q. What cross-disciplinary applications exist beyond medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
